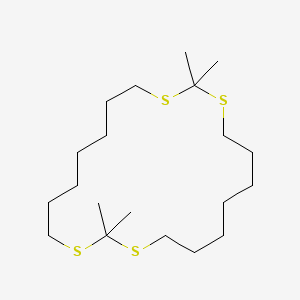
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is an organic compound with the molecular formula C20H40S4 This compound is characterized by its unique structure, which includes four sulfur atoms and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,12,12-tetramethyl-1,3,11,13-tetraoxacycloicosane with a sulfurizing agent to replace the oxygen atoms with sulfur atoms. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,12,12-Tetramethyl-1,3,11,13-tetraoxacycloicosane: Similar structure but with oxygen atoms instead of sulfur.
2,2,3,3-Tetramethylbutane: A simpler compound with a similar methyl group arrangement but without the cyclic structure or sulfur atoms.
Uniqueness
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is unique due to its combination of a large cyclic structure with multiple sulfur atoms and methyl groups
Biological Activity
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane (C20H40S4) is a complex organic compound characterized by its unique tetrathiacycloicosane framework. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions within biological systems.
- Molecular Formula : C20H40S4
- Molecular Weight : 408.79 g/mol
- Density : 0.951 g/cm³
- Boiling Point : Approximately 515.2ºC at 760 mmHg
The presence of sulfur atoms in its structure contributes to its reactivity, particularly in nucleophilic substitution and oxidation reactions, which can lead to the formation of various derivatives with distinct biological properties .
Biological Activity Overview
The biological activity of this compound has been studied primarily through its interactions with cellular systems and potential cytotoxic effects. Research indicates that compounds with similar thiacyclic structures often exhibit significant biological activities such as anticancer effects.
The mechanisms through which sulfur-containing compounds exert their biological effects often involve:
- Nucleophilic Attack : Sulfur atoms can participate in nucleophilic substitution reactions that may disrupt cellular processes.
- Oxidative Stress Induction : Compounds may induce oxidative stress in cancer cells leading to apoptosis.
- Interaction with Cellular Targets : Potential interactions with proteins involved in cell signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
While direct studies on the biological activity of this compound are sparse, several related research findings provide insights into its potential applications:
- Anticancer Activity : Research on structurally similar compounds indicates a trend toward significant anticancer activity. For instance:
- Metabolomic Profiling : The use of advanced techniques like UHPLC-QTOF-MS/MS in metabolomic studies has been shown to identify bioactive metabolites that could be linked to the activity of sulfur-containing compounds .
Properties
CAS No. |
5650-30-6 |
|---|---|
Molecular Formula |
C20H40S4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane |
InChI |
InChI=1S/C20H40S4/c1-19(2)21-15-11-7-5-9-13-17-23-20(3,4)24-18-14-10-6-8-12-16-22-19/h5-18H2,1-4H3 |
InChI Key |
BNTYLUPBYMPAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCCCCCSC(SCCCCCCCS1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















